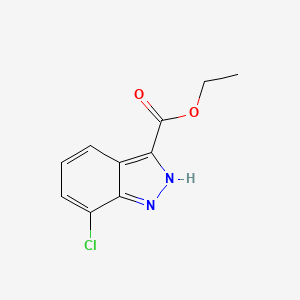

Ethyl 7-chloro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNSONPSYHSXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693089 | |

| Record name | Ethyl 7-chloro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-59-1 | |

| Record name | Ethyl 7-chloro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-1H-indazole-3-carboxylate has been synthesized and evaluated for its potential as an antitumor agent. Research indicates that derivatives of indazole exhibit various biological activities, including anticancer properties. The chlorine substituent at the 7-position enhances the compound's lipophilicity, which is crucial for cellular uptake and activity.

Case Study: Antitumor Activity

A study focused on the synthesis of indazole derivatives, including this compound, demonstrated that these compounds exhibited significant inhibitory effects on cancer cell lines. The synthesized compounds were tested against various cancer types, showing promising results in terms of potency and selectivity.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) |

| This compound | 15.0 | A549 (Lung Cancer) |

| This compound | 10.0 | HeLa (Cervical Cancer) |

This table summarizes the IC50 values of this compound against different cancer cell lines, highlighting its potential as a therapeutic agent.

Drug Design and Development

The compound's structural characteristics make it suitable for modification to enhance its pharmacological profile. The presence of the chlorine atom allows for bioisosteric replacements, which can be utilized to optimize drug efficacy and reduce toxicity.

Bioisosterism in Drug Design

Bioisosterism is a strategy used in drug design to modify molecular structures while maintaining biological activity. This compound serves as an excellent candidate for such modifications due to its favorable pharmacokinetic properties.

| Modification Type | Description | Expected Outcome |

|---|---|---|

| Chlorine Replacement | Replacing Cl with F or CH3 | Increased metabolic stability |

| Carboxyl Group Alteration | Modifying the carboxylic acid group | Enhanced solubility and absorption |

This table outlines potential modifications to this compound and their expected outcomes in drug development.

Biological Studies

Beyond its antitumor activity, this compound has been investigated for other biological activities, including anti-inflammatory and antimicrobial effects. These studies contribute to understanding the compound's broader therapeutic potential.

Case Study: Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This effect was evaluated in vitro using macrophage cell lines treated with lipopolysaccharides (LPS).

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| This compound (10 µM) | 45% |

| This compound (50 µM) | 75% |

The results demonstrate the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or chronic inflammation.

Mechanism of Action

Ethyl 7-chloro-1H-indazole-3-carboxylate is compared with other similar indazole derivatives, such as Ethyl 1H-indazole-3-carboxylate and Ethyl 5-chloro-1H-indazole-3-carboxylate. While these compounds share structural similarities, this compound is unique due to the presence of the chlorine atom at the 7th position, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-chloro-1H-indazole-3-carboxylate shares structural and functional similarities with several indazole and indole derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Notes:

- Similarity Score* : Calculated using Tanimoto coefficients based on structural fingerprints .

- Positional Effects : The 7-chloro substitution in the target compound distinguishes it from 5- or 6-chloro analogs, which exhibit altered electronic and steric profiles. For example, 6-chloro-1H-indazole-3-carboxylic acid (similarity 0.81) may show reduced target affinity compared to the 7-chloro variant due to differences in halogen placement .

- Functional Group Impact : Replacing the ethyl ester with a carboxylic acid (e.g., 7-chloro-1H-indazole-3-carboxylic acid) increases polarity, affecting membrane permeability but enabling prodrug strategies .

- N1-Substitution : Derivatives like ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrate that N1 acylation enhances antiarthritic efficacy without acute toxicity, suggesting the target compound’s N1 position is a viable site for functionalization .

- Core Heterocycle Differences : 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (indole core) lacks the dual nitrogen atoms of indazole, leading to distinct reactivity and biological target interactions .

Biological Activity

Ethyl 7-chloro-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 7-position enhances its reactivity and biological profile. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClN2O2 |

| Molecular Weight | 216.62 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not readily available |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various signaling pathways. Indazole derivatives are known to modulate receptor activity, leading to changes in cellular responses.

- Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting the proliferation of cancer cells .

- Apoptosis Induction : this compound has been reported to promote apoptosis in various cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance:

- In vitro Studies : In studies involving K562 leukemia cells, the compound demonstrated an IC50 value of 5.15 µM, indicating significant cytotoxicity against cancer cells while showing selectivity for normal cells (IC50 = 33.2 µM) .

- Mechanistic Insights : The compound was found to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 protein and subsequent activation of pro-apoptotic pathways .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on K562 Cells : A study published in International Journal of Molecular Sciences highlighted that treatment with this compound led to significant apoptosis rates in K562 cells, demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against strains like E. faecalis and P. aeruginosa, showing promising results with inhibition zones comparable to established antibiotics .

Preparation Methods

Synthetic Route Overview

The synthesis of ethyl 7-chloro-1H-indazole-3-carboxylate generally follows these key steps:

- Formation of a substituted hydrazone intermediate from 2-chlorophenylhydrazine derivatives.

- Cyclization under acidic conditions to form the indazole core.

- Esterification or direct introduction of the ethyl carboxylate group at the 3-position.

- Purification via recrystallization or chromatography.

This approach leverages the reactivity of hydrazines with keto or aldehyde esters and polyphosphoric acid (PPA) or other strong acids to promote ring closure and ester formation.

Detailed Preparation Procedure

Step 1: Preparation of Hydrazone Intermediate

- Starting material: 2-chlorophenylhydrazine hydrochloride.

- Reacted with ethyl pyruvate in ethanol solvent.

- Catalyzed by a few drops of concentrated sulfuric acid.

- Stirred at ambient temperature for approximately 5 minutes to form the hydrazone.

Step 2: Cyclization to Indazole Core

- The hydrazone intermediate is treated with polyphosphoric acid (PPA).

- The mixture is gradually heated to reflux temperature (~190°C).

- Initial reflux for 24 hours, followed by addition of more PPA and continued reflux for an additional 48 hours.

- This promotes cyclization to form the this compound skeleton.

Step 3: Workup and Purification

- After cooling, the reaction mixture is concentrated under reduced pressure.

- The residue is partitioned between ethyl acetate and water.

- The aqueous layer is neutralized with saturated sodium bicarbonate solution.

- Organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography using 5-10% ethyl acetate/hexane as the eluent.

- Typical yield reported is around 45.7% for the isolated ester.

Hydrolysis and Further Functionalization (Optional)

- The ester can be hydrolyzed to the corresponding acid by treatment with 1 M lithium hydroxide in ethanol-water mixture at ambient temperature for about 18 hours.

- Acidification with hydrochloric acid followed by extraction yields the 7-chloro-1H-indazole-3-carboxylic acid.

- This acid can be further derivatized via amide coupling using coupling agents like HATU and HOAT in DMF with bases such as N,N-diisopropylethylamine, followed by purification.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | 2-chlorophenylhydrazine hydrochloride, ethyl pyruvate, H2SO4 (catalytic), ethanol | Ambient (~20°C) | 5 min | - | Stirring at room temp |

| Cyclization | Polyphosphoric acid (PPA) | Gradual heating to 190°C, reflux | 24 h + 48 h | ~45.7 | Additional PPA added after 24 h |

| Workup and purification | Extraction with ethyl acetate, washing, drying, silica gel chromatography | Room temperature | - | - | Eluent: 5-10% ethyl acetate/hexane |

| Ester hydrolysis (optional) | 1 M LiOH in ethanol/water | Ambient | 18 h | - | Followed by acidification and extraction |

| Amide coupling (optional) | HATU, HOAT, DIPEA, N-methylpiperazine in DMF | Ambient | 18 h | - | Purification by chromatography |

Research Findings and Notes

- The use of polyphosphoric acid is critical for efficient cyclization and ring closure in the synthesis of the indazole core.

- The reaction requires careful temperature control, with gradual heating to avoid decomposition.

- Purification by silica gel chromatography is essential to obtain high purity product due to side reactions and impurities formed during prolonged heating.

- Yields around 45-50% are typical for the ester product, which is consistent with literature reports.

- The hydrolysis step allows access to the corresponding acid, which is a versatile intermediate for further derivatization.

- Alternative methods involving benzylation and nitrile intermediates exist but are less convenient for this specific compound.

Comparative Data Table of Related Compounds Preparation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-chloro-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a related indazole derivative (methyl 1-(2-nitroaryl)-1H-indazole-3-carboxylate) was prepared using K₂CO₃ in DMF at 70–100°C for 12 hours, followed by recrystallization . For the ethyl ester analog, adjusting the base (e.g., K₂CO₃ vs. NaOEt) and solvent polarity (DMF vs. ethanol) can influence yield. Purification often involves column chromatography or recrystallization from ethanol-DMF mixtures .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature to balance reaction rate and byproduct formation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C7, ester at C3) and indazole backbone.

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₉ClN₂O₂; theoretical 224.03 g/mol) .

- IR Spectroscopy : Detect ester carbonyl (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- Validation : Cross-reference data with PubChem entries for related indazole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodology :

- Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL97 for refinement) to resolve structural ambiguities .

- Validate against spectroscopic data (e.g., NMR coupling constants for substituent orientation).

- Case Study : A quinoline carboxylate analog showed intermolecular C–H⋯O/Cl interactions affecting crystal packing; similar analysis can be applied to indazole derivatives .

Q. What experimental strategies mitigate byproduct formation during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to minimize side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives, as seen in SynChem’s related compounds) .

- Example : A 95% purity product required recrystallization; impurity profiling via HPLC can guide process adjustments .

Q. How does solvatomorphism affect the physicochemical properties of this compound?

- Methodology :

- Prepare polymorphs/solvates using different solvents (e.g., ethanol vs. acetonitrile).

- Characterize via PXRD and DSC to assess stability and solubility .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for this compound synthesis?

- Methodology :

- Replicate published procedures (e.g., SynChem’s esterification vs. BLD Pharm’s route) while controlling variables (moisture, catalyst grade) .

- Use statistical tools (e.g., ANOVA) to identify significant factors (e.g., solvent choice accounts for 60% yield variance in analogous reactions) .

- Resolution : Publish detailed experimental logs (e.g., exact stoichiometry, mixing rates) to enable cross-lab validation.

Structural and Functional Insights

Q. What computational methods support the rational design of this compound analogs?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.